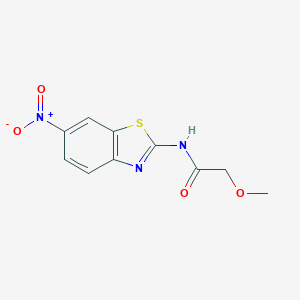![molecular formula C21H26N2O3S2 B255212 3-[3-(1-Azepanyl)-3-oxopropyl]-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255212.png)
3-[3-(1-Azepanyl)-3-oxopropyl]-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(1-Azepanyl)-3-oxopropyl]-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3-[3-(1-Azepanyl)-3-oxopropyl]-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that the compound may exert its therapeutic effects by modulating various cellular pathways. For example, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of genes involved in cancer cell proliferation.
Biochemical and Physiological Effects
Studies have demonstrated that 3-[3-(1-Azepanyl)-3-oxopropyl]-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can induce various biochemical and physiological effects. In animal studies, the compound has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. Additionally, it has been shown to have a low toxicity profile, making it a promising candidate for further development.
実験室実験の利点と制限
One of the advantages of using 3-[3-(1-Azepanyl)-3-oxopropyl]-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its versatility. The compound can be easily synthesized and has shown potential therapeutic effects in various disease models. However, one of the limitations is the lack of understanding of its mechanism of action, which may hinder further development.
将来の方向性
There are several future directions for the study of 3-[3-(1-Azepanyl)-3-oxopropyl]-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is the development of novel therapeutic agents based on this compound. Additionally, further studies are needed to elucidate the mechanism of action and identify potential targets for drug development. Finally, more research is needed to explore the potential applications of this compound in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 3-[3-(1-Azepanyl)-3-oxopropyl]-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound with significant potential in various scientific research fields. Its versatility, low toxicity profile, and potential therapeutic effects make it a promising candidate for further development. However, more research is needed to fully understand its mechanism of action and identify potential applications.
合成法
The synthesis of 3-[3-(1-Azepanyl)-3-oxopropyl]-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction between 4-ethoxybenzaldehyde, 1-azepanone, and 2-thioxo-1,3-thiazolidin-4-one in the presence of a catalyst. The resulting compound has been characterized by various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
The potential applications of 3-[3-(1-Azepanyl)-3-oxopropyl]-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in scientific research are diverse. One of the significant applications is in the field of medicinal chemistry, where this compound has been studied for its potential therapeutic effects. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties in various in vitro and in vivo studies.
特性
製品名 |
3-[3-(1-Azepanyl)-3-oxopropyl]-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C21H26N2O3S2 |
分子量 |
418.6 g/mol |
IUPAC名 |
(5Z)-3-[3-(azepan-1-yl)-3-oxopropyl]-5-[(4-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H26N2O3S2/c1-2-26-17-9-7-16(8-10-17)15-18-20(25)23(21(27)28-18)14-11-19(24)22-12-5-3-4-6-13-22/h7-10,15H,2-6,11-14H2,1H3/b18-15- |
InChIキー |
BBWRBJAOJXBZAG-SDXDJHTJSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N3CCCCCC3 |
SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N3CCCCCC3 |
正規SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N3CCCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate](/img/structure/B255136.png)
![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B255137.png)
![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255138.png)

![N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide](/img/structure/B255140.png)
![5,6-dimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B255151.png)
![1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone](/img/structure/B255153.png)
![Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate](/img/structure/B255154.png)
![N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide](/img/structure/B255155.png)
![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B255160.png)



![N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide](/img/structure/B255166.png)